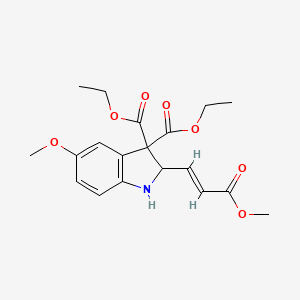
diethyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)indoline-3,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)indoline-3,3-dicarboxylate is an organic compound that belongs to the class of indoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)indoline-3,3-dicarboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indoline Core: Starting from aniline derivatives, cyclization reactions can be employed to form the indoline core.
Introduction of Methoxy Groups: Methoxylation reactions using methanol and appropriate catalysts.
Formation of the Enone Moiety: The enone group can be introduced via aldol condensation reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the enone moiety to alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of diethyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)indoline-3,3-dicarboxylate involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 2-(3-methoxy-3-oxoprop-1-en-1-yl)indoline-3,3-dicarboxylate: Lacks the 5-methoxy group.
Diethyl 5-methoxyindoline-3,3-dicarboxylate: Lacks the enone moiety.
Diethyl (E)-2-(3-methoxy-3-oxoprop-1-en-1-yl)indoline-3,3-dicarboxylate: Similar structure but different substitution pattern.
Uniqueness
Diethyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)indoline-3,3-dicarboxylate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C19H23NO7 |
|---|---|
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
diethyl 5-methoxy-2-[(E)-3-methoxy-3-oxoprop-1-enyl]-1,2-dihydroindole-3,3-dicarboxylate |
InChI |
InChI=1S/C19H23NO7/c1-5-26-17(22)19(18(23)27-6-2)13-11-12(24-3)7-8-14(13)20-15(19)9-10-16(21)25-4/h7-11,15,20H,5-6H2,1-4H3/b10-9+ |
InChI-Schlüssel |
FQNAAAKQGJUSRG-MDZDMXLPSA-N |
Isomerische SMILES |
CCOC(=O)C1(C(NC2=C1C=C(C=C2)OC)/C=C/C(=O)OC)C(=O)OCC |
Kanonische SMILES |
CCOC(=O)C1(C(NC2=C1C=C(C=C2)OC)C=CC(=O)OC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


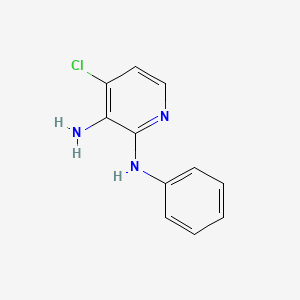
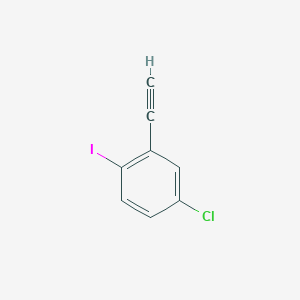
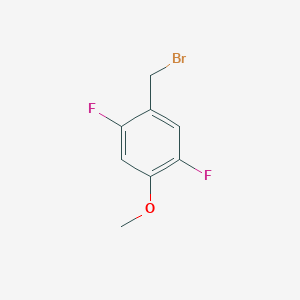
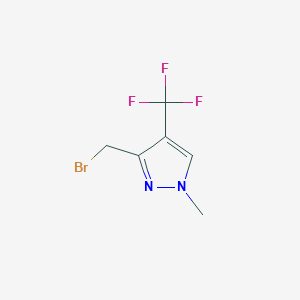

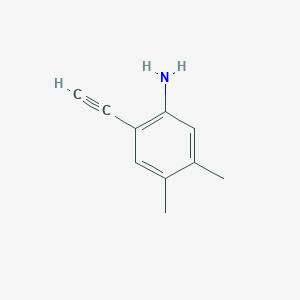
![Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(4-propoxyphenyl)-2-thioxo-](/img/structure/B12951538.png)
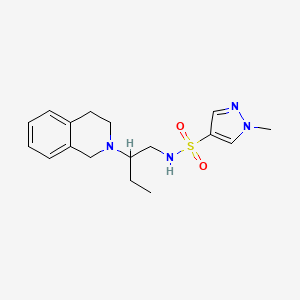

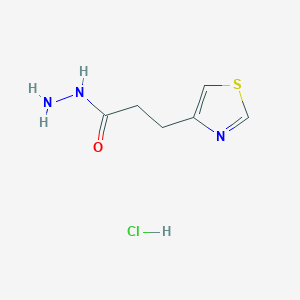
![3-([1,1'-Biphenyl]-4-yl)propan-1-amine](/img/structure/B12951548.png)

![8-Oxa-2-thia-5-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B12951560.png)

